molecular formula C17H19BrN2OS2 B2753257 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide CAS No. 954069-97-7

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide

Cat. No.: B2753257
CAS No.: 954069-97-7
M. Wt: 411.38
InChI Key: UJHFRULIJLITFX-UHFFFAOYSA-N
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Description

The compound “2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide” is a thiazole-containing compound. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . The substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthesis Techniques and Chemical Modifications

A variety of synthesis techniques are employed to create derivatives of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide and related compounds. For instance, the palladium-catalysed direct arylation of bromobenzylacetamide derivatives has been demonstrated as a simple access route to heteroarylated benzylacetamides, involving reactions with heteroaromatics like thiazoles and thiophenes to yield high coupling product yields (Laidaoui et al., 2010). Similarly, the synthesis of polyfunctionally substituted heterocyclic compounds derived from acetamide precursors has been explored for their antitumor evaluations, showcasing the versatility of thiazol derivatives in medicinal chemistry (Shams et al., 2010).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of thiazol derivatives are significant areas of research. Studies have highlighted the synthesis of novel thiazole, pyridone, and chromene derivatives bearing sulfonamide moieties, showing promising antimicrobial results (Darwish et al., 2014). Moreover, benzothiazole acylhydrazones have been investigated as anticancer agents, revealing their potential in combating various cancer cell lines, highlighting the antitumor capacity of these compounds (Osmaniye et al., 2018).

Future Directions

The future directions in the research of thiazole derivatives involve the design and synthesis of new molecules with novel modes of action to treat microbial infections and cancer . The specific future directions for “2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-cyclopentylacetamide” are not explicitly mentioned in the retrieved papers.

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2OS2/c18-13-7-5-12(6-8-13)10-22-17-20-15(11-23-17)9-16(21)19-14-3-1-2-4-14/h5-8,11,14H,1-4,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHFRULIJLITFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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